Cas no 2222285-85-8 (Epimedonin K)

Epimedonin K 化学的及び物理的性質
名前と識別子
-
- Epimedonin K
- CHEMBL4162786
- 2222285-85-8
- AKOS040762830
-
- インチ: InChI=1S/C30H4O6/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)35-27-16-26(33)28-25(32)15-24(31)23(30(28)36-27)12-9-19(5)6/h13-16H
- InChIKey: CCFDULCFRHAUAB-UHFFFAOYSA-N
- ほほえんだ: [#6]\[#6](-[#6])=[#6]\[#6]-c1cc(-[#8]-c2cc(=O)c3c(-[#8])cc(-[#8])c(-[#6]\[#6]=[#6](/[#6])-[#6])c3o2)cc(-[#6]\[#6]=[#6](\[#6])-[#6])c1-[#8]
計算された属性
- せいみつぶんしりょう: 490.23553880g/mol
- どういたいしつりょう: 490.23553880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 36
- 回転可能化学結合数: 8
- 複雑さ: 857
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.2Ų
- 疎水性パラメータ計算基準値(XlogP): 8.5
じっけんとくせい
- 色と性状: Powder
Epimedonin K セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Epimedonin K 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5664-1 mL * 10 mM (in DMSO) |
Epimedonin K |
2222285-85-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
TargetMol Chemicals | TN5664-1 ml * 10 mm |
Epimedonin K |
2222285-85-8 | 1 ml * 10 mm |
¥ 4990 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80560-5 mg |
Epimedonin K |
2222285-85-8 | 5mg |
¥6880.0 | 2021-09-09 | ||
TargetMol Chemicals | TN5664-5mg |
Epimedonin K |
2222285-85-8 | 5mg |
¥ 4890 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80560-5mg |
Epimedonin K |
2222285-85-8 | ,96.0% | 5mg |
¥6880.0 | 2023-09-07 | |
TargetMol Chemicals | TN5664-5 mg |
Epimedonin K |
2222285-85-8 | 98% | 5mg |
¥ 4,890 | 2023-07-11 |
Epimedonin K 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
Epimedonin Kに関する追加情報
Epimedonin K: A Comprehensive Overview
Epimedonin K (CAS No: 2222285-85-8) is a compound of significant interest in the fields of pharmacology and natural product research. This compound has garnered attention due to its unique chemical structure and potential biological activities. Recent studies have shed light on its properties, making it a promising candidate for various applications in medicine and beyond.
The chemical structure of Epimedonin K is characterized by a complex arrangement of functional groups, which contributes to its diverse biological effects. Researchers have employed advanced spectroscopic techniques to elucidate its structure, revealing a framework that includes multiple aromatic rings and hydroxyl groups. These structural features are believed to play a crucial role in its bioactivity, particularly in interactions with cellular components.
One of the most notable aspects of Epimedonin K is its biological activity. Studies have demonstrated that it exhibits potent antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Additionally, preliminary findings suggest that Epimedonin K may possess anti-inflammatory and anti-cancer properties, making it a valuable compound for drug development.
Recent advancements in drug delivery systems have further enhanced the potential of Epimedonin K. Researchers are exploring methods to improve its bioavailability and efficacy, such as encapsulating it in nanoparticles or liposomes. These innovations could pave the way for more effective therapeutic applications.
In terms of therapeutic applications, Epimedonin K shows promise in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Its ability to modulate key cellular pathways makes it a compelling candidate for targeted therapies. Furthermore, ongoing clinical trials are investigating its safety and efficacy in human subjects, which could lead to groundbreaking treatments in the near future.
The synthesis and characterization of Epimedonin K have also been areas of intense research. Scientists have developed novel synthetic routes to produce this compound on a larger scale, ensuring its availability for further studies and potential commercialization. Advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in confirming its purity and structure.
Another intriguing aspect of Epimedonin K is its natural occurrence. It has been isolated from various plant species, highlighting its presence in nature and suggesting evolutionary significance. This natural origin aligns with the growing trend of exploring plant-derived compounds for medicinal purposes.
Despite the promising prospects, there are challenges associated with the utilization of Epimedonin K. Issues such as scalability, cost-effectiveness, and regulatory compliance need to be addressed before it can be widely adopted in clinical settings. Collaborative efforts between academia and industry are essential to overcoming these hurdles.
In conclusion, Epimedonin K (CAS No: 2222285-85-8) represents a cutting-edge compound with immense potential in the field of pharmacology. Its unique chemical properties, coupled with recent research advancements, position it as a key player in the development of novel therapeutic agents. As studies continue to unfold, Epimedonin K may unlock new possibilities for treating some of the most challenging diseases facing humanity today.
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